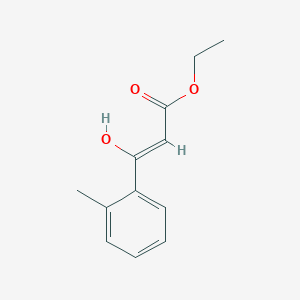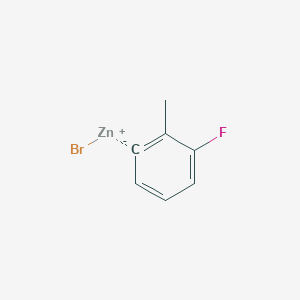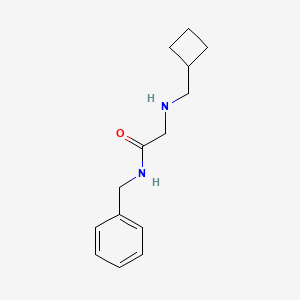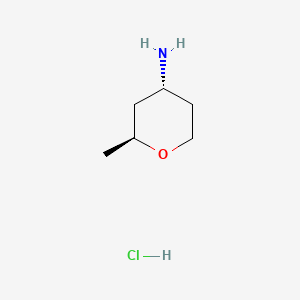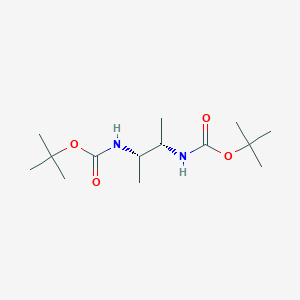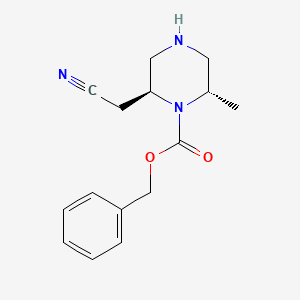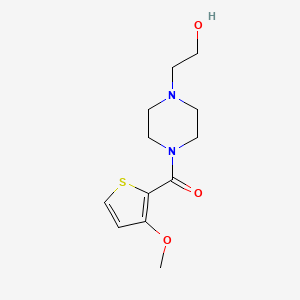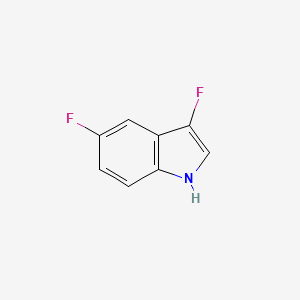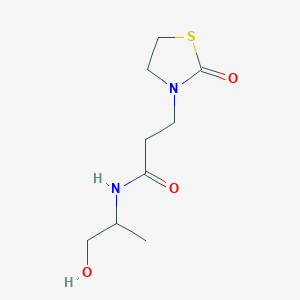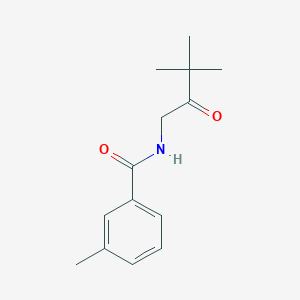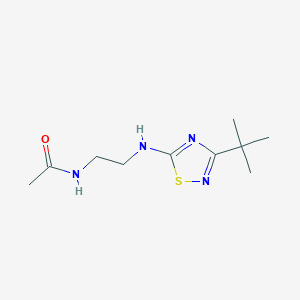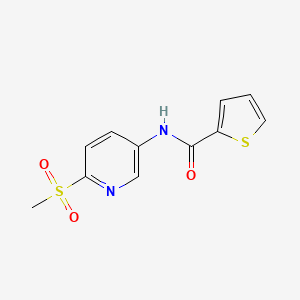
n-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyridine ring substituted with a methylsulfonyl group at the 6-position and a thiophene-2-carboxamide moiety. The presence of both pyridine and thiophene rings in its structure contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-bromo-3-pyridine, undergoes a nucleophilic substitution reaction with methylsulfonyl chloride in the presence of a base such as triethylamine to yield 6-(methylsulfonyl)pyridine.
Coupling with Thiophene-2-carboxylic Acid: The intermediate 6-(methylsulfonyl)pyridine is then coupled with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
作用机制
The mechanism of action of N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular processes such as proliferation, apoptosis, or inflammation .
相似化合物的比较
Similar Compounds
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.
1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Exhibits anti-inflammatory properties.
Uniqueness
N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide is unique due to the presence of both a methylsulfonyl group and a thiophene-2-carboxamide moiety, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C11H10N2O3S2 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC 名称 |
N-(6-methylsulfonylpyridin-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10N2O3S2/c1-18(15,16)10-5-4-8(7-12-10)13-11(14)9-3-2-6-17-9/h2-7H,1H3,(H,13,14) |
InChI 键 |
VRMAIYVOTGTMKS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC=C(C=C1)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
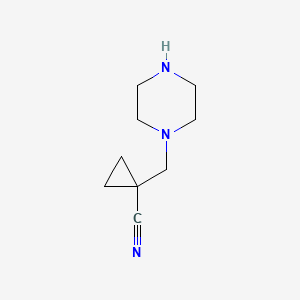
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)
